Lipophilicity Shift Relative to the 4‑Methoxy Positional Isomer
The computed octanol–water partition coefficient (XLogP3) of N‑(3‑methoxyphenyl)pyrrolidin‑3‑amine is 1.6, which is lower than that of its 4‑methoxy positional isomer (XLogP3 = 1.9) [1][2]. This 0.3‑unit reduction in lipophilicity corresponds to a roughly two‑fold lower theoretical membrane permeability, a factor that can be critical when optimizing compounds for CNS penetration or for reducing off‑target binding attributable to excessive lipophilicity [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | N-(4-methoxyphenyl)pyrrolidin-3-amine (CAS 886506-09-8); XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = –0.3 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.12.12 release) |
Why This Matters
A lower XLogP3 value predicts improved aqueous solubility and reduced phospholipidosis risk, making the 3‑methoxy isomer preferable in early‑stage CNS drug discovery programs where balanced ADME properties are sought.
- [1] PubChem. XLogP3-AA value for N-(3-methoxyphenyl)pyrrolidin-3-amine (CID 25219520). https://pubchem.ncbi.nlm.nih.gov/compound/886506-01-0#section=Computed-Properties (accessed 2026-04-25). View Source
- [2] PubChem. XLogP3-AA value for N-(4-methoxyphenyl)pyrrolidin-3-amine (CID 25219521). https://pubchem.ncbi.nlm.nih.gov/compound/886506-09-8#section=Computed-Properties (accessed 2026-04-25). View Source
- [3] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
